tert-Butyl 3-oxomorpholine-2-carboxylate
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Overview
Description
tert-Butyl 3-oxomorpholine-2-carboxylate: is a chemical compound with the molecular formula C9H15NO4. It is a derivative of morpholine, a heterocyclic amine, and features a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-oxomorpholine-2-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a protecting group for amines .
Biology and Medicine: In biological and medical research, this compound is used in the development of pharmaceuticals. Its derivatives have shown potential in the treatment of various diseases due to their biological activity .
Industry: In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxomorpholine-2-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-oxomorpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols .
Mechanism of Action
The mechanism of action of tert-butyl 3-oxomorpholine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in these reactions include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
- tert-Butyl 2-oxomorpholine-4-carboxylate
- tert-Butyl 3-oxomorpholine-4-carboxylate
Comparison: tert-Butyl 3-oxomorpholine-2-carboxylate is unique due to its specific substitution pattern on the morpholine ring. This structural difference can lead to variations in reactivity and biological activity compared to similar compounds. For example, the position of the oxo group can influence the compound’s ability to participate in certain chemical reactions .
Properties
IUPAC Name |
tert-butyl 3-oxomorpholine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)6-7(11)10-4-5-13-6/h6H,4-5H2,1-3H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZHPDWHDLDSKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(=O)NCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2169305-03-5 |
Source
|
Record name | tert-butyl 3-oxomorpholine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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